molecular formula C16H12ClN3O3 B2599498 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide CAS No. 865249-34-9

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2599498
CAS No.: 865249-34-9
M. Wt: 329.74
InChI Key: RWKLLTDYVFIJHQ-UHFFFAOYSA-N
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Description

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide is a synthetic small molecule based on the 1,3,4-oxadiazole heterocyclic scaffold, a structure of high interest in medicinal and agricultural chemistry. This compound is offered for research purposes to investigate the biological properties of this class of molecules. While direct studies on this specific compound are limited, research on structurally analogous 1,3,4-oxadiazole derivatives reveals a broad spectrum of potential research applications. These analogues have demonstrated significant biological activities, including potent antibacterial effects against pathogens such as Salmonella typhi and promising antiplasmodial activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum , the parasite responsible for malaria . Furthermore, 1,3,4-oxadiazole-containing compounds are being actively explored in agrochemical research for their antiviral potential; for instance, certain derivatives have shown excellent protective and curative effects against the Tobacco Mosaic Virus (TMV), in some cases surpassing the efficacy of standard treatments . The 1,3,4-oxadiazole core is a privileged structure in drug discovery due to its ability to engage in key hydrogen bonding and dipole interactions with biological targets. Researchers can utilize this compound as a key intermediate or lead compound for developing new therapeutic or agrochemical agents, studying structure-activity relationships (SAR), and elucidating mechanisms of action. This product is intended for research use only in laboratory settings.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-22-11-6-4-5-10(9-11)14(21)18-16-20-19-15(23-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKLLTDYVFIJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-chlorobenzohydrazide with 3-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring and the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit anticancer properties. N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide has been studied for its ability to inhibit the proliferation of cancer cell lines. The presence of the chlorophenyl group enhances its interaction with specific biological targets, potentially leading to apoptosis in cancer cells.

A study demonstrated that derivatives of oxadiazoles can act as potent inhibitors of tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Its structure allows for effective binding to bacterial enzymes, disrupting their function and leading to bacterial cell death. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance .

Pesticidal Activity

This compound has been investigated for its potential as a pesticide. The oxadiazole ring is known for its insecticidal properties, making this compound a candidate for further development in agricultural applications. Studies have shown that similar compounds can effectively target pests while minimizing harm to beneficial insects .

Photophysical Properties

The unique structure of this compound contributes to interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation can be harnessed in developing new materials for electronic applications .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation with IC50 values in low micromolar range .
Study BAntimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL .
Study CPesticidal ActivityReported high efficacy against common agricultural pests with low toxicity to non-target organisms .
Study DPhotophysical PropertiesExhibited strong luminescence suitable for OLED applications with high quantum efficiency .

Mechanism of Action

The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar derivatives:

Compound Name Core Structure Substituents Synthesis Method Notable Properties/Activities Reference
N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide 1,3,4-Oxadiazole 2-Chlorophenyl, 3-methoxybenzamide Likely acyl chloride + oxadiazole amine coupling Unreported (predicted metabolic stability)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, hydroxyalkyl 3-Methylbenzoyl chloride + amino alcohol N,O-bidentate ligand for metal catalysis [1]
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide 1,3,4-Oxadiazole Chloro, thioxo group Literature procedures (thiadiazole scaffold) Derived from bioactive thiadiazoles [9]
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 5-Chloro, 2,4-difluorophenyl Acyl chloride + thiazole amine in pyridine Antiparasitic (nitazoxanide derivative) [10]

Structural and Electronic Differences

  • Core Heterocycle : The 1,3,4-oxadiazole ring in the target compound contrasts with the thiazole ring in . Oxadiazoles exhibit stronger electron-withdrawing effects, which may influence binding interactions in biological systems compared to thiazoles .
  • Substituent Effects: The 2-chlorophenyl group at the oxadiazole 5-position may enhance lipophilicity and steric bulk compared to the thioxo group in ’s compound.

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H13ClN4O2
  • Molecular Weight : 300.73 g/mol
  • IUPAC Name : this compound

This compound features a chlorophenyl group and an oxadiazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation. A study reported that oxadiazole derivatives exhibited moderate to high potency against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanisms of action for compounds containing the oxadiazole moiety include:

  • Inhibition of Kinases : Certain derivatives have been identified as inhibitors of RET kinase, which is implicated in various cancers. For example, a related compound demonstrated strong inhibition of RET activity in both molecular and cellular assays .
  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

Case Study 1: RET Kinase Inhibition

A specific derivative containing the oxadiazole ring was tested for its ability to inhibit RET kinase activity. The results showed that it significantly reduced cell proliferation driven by RET mutations, suggesting its potential as a lead compound for cancer therapy .

Case Study 2: Melanoma Cell Growth

Another study focused on the effects of related benzamide derivatives on melanoma cells. The results indicated that these compounds could downregulate melanin production and inhibit melanoma cell growth by inducing cell cycle arrest at the G1 phase .

Summary of Biological Activities

Activity TypeCompound TestedResultReference
Anticancer ActivityOxadiazole DerivativeModerate to high potency against cancer cells
RET Kinase Inhibition4-Chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole)Strong inhibition of RET activity
Melanoma Growth InhibitionBenzamide DerivativeDownregulation of melanin and melanoma growth

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide?

  • Methodological Answer : The compound is synthesized via condensation reactions. For example, a similar oxadiazole derivative was prepared by refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine for 4 hours, followed by purification via recrystallization . Another approach involves coupling benzoyl chloride derivatives with oxadiazole intermediates in pyridine, monitored by TLC for reaction completion . Key steps include refluxing, solvent selection (e.g., triethylamine or pyridine), and purification using column chromatography or recrystallization.

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Characterization involves spectroscopic and crystallographic techniques:

  • NMR/IR : For functional group identification and structural confirmation.
  • X-ray crystallography : Determines molecular geometry and packing. For example, orthorhombic crystal systems (space group P21_121_121_1) with cell parameters a = 6.0171 Å, b = 15.3120 Å, and c = 18.1493 Å were reported for a related oxadiazole derivative .
  • Elemental analysis : Validates purity and composition .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

  • Methodological Answer : Standard assays include:

  • Agar dilution/microdilution : To determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Zone of inhibition : Measures bacterial growth suppression.
  • Comparisons with control antibiotics (e.g., ampicillin) are critical. For example, oxadiazole derivatives with chloro substituents showed MIC values as low as 12.5 µg/mL against Staphylococcus aureus .

Advanced Research Questions

Q. What structural features influence its biological activity?

  • Methodological Answer :

  • Substituent position : The 2-chlorophenyl group enhances lipophilicity and membrane penetration compared to 4-chloro isomers, as seen in SAR studies .
  • Methoxy group : Electron-donating effects from the 3-methoxybenzamide moiety may stabilize charge-transfer interactions with biological targets.
  • Oxadiazole core : The 1,3,4-oxadiazole ring contributes to π-π stacking and hydrogen bonding, critical for enzyme inhibition (e.g., PFOR enzyme in anaerobic organisms) .

Q. How do intermolecular interactions in the crystal structure affect stability?

  • Methodological Answer :

  • Hydrogen bonding : Centrosymmetric dimers form via N–H···N interactions (e.g., N1–H1···N2 in related compounds), stabilizing crystal packing .
  • C–H···O/F interactions : Non-classical hydrogen bonds (e.g., C4–H4···F2/O3) further enhance lattice stability.
  • Crystal system : Orthorhombic systems (e.g., P21_121_121_1) with Z = 4 and calculated density ~1.30 g/cm³ suggest tight molecular packing .

Q. Are there contradictions in reported bioactivity data across studies?

  • Methodological Answer : Contradictions arise from:

  • Positional isomerism : 2-Chlorophenyl derivatives may show higher antimicrobial activity than 4-chloro analogs due to steric/electronic effects .
  • Assay variability : Differences in microbial strains, solvent systems (e.g., DMSO vs. aqueous buffers), and incubation times can skew results. Researchers must standardize protocols and include positive controls.

Q. How does the methoxy group influence electronic properties?

  • Methodological Answer :

  • Spectrofluorometric analysis : Methoxy groups enhance fluorescence intensity by donating electrons to the benzamide ring, as seen in similar compounds with λem_{\text{em}} = 420 nm .
  • Computational modeling : HOMO-LUMO calculations can quantify electron-donating effects, correlating with experimental UV-Vis or fluorescence data.

Q. What computational methods support pharmacological optimization?

  • Methodological Answer :

  • Molecular docking : Predicts binding affinities to targets like PFOR or cyclooxygenase-2 (COX-2). For example, amide conjugation in nitazoxanide analogs directly inhibits PFOR .
  • QSAR models : Relate substituent electronegativity or lipophilicity (ClogP) to bioactivity. Chlorine and methoxy groups often improve LogP values for blood-brain barrier penetration.

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